molecular formula C23H24NP B14240135 Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, (R)- CAS No. 188790-90-1

Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, (R)-

Cat. No.: B14240135
CAS No.: 188790-90-1
M. Wt: 345.4 g/mol
InChI Key: UAMPKCGVWVXLJU-HSZRJFAPSA-N
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Description

Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is a chiral organophosphorus compound. It is characterized by the presence of a pyrrolidine ring substituted with a diphenylphosphino group and a phenylmethyl group. This compound is of significant interest in the field of asymmetric synthesis due to its chiral nature and its ability to act as a ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- typically involves the reaction of a pyrrolidine derivative with diphenylphosphine and a phenylmethyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.

    Coordination: It can coordinate with transition metals to form complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Halides or other nucleophiles can be used in the presence of a base.

    Coordination: Transition metals like palladium, platinum, and rhodium are often used to form catalytic complexes.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that can facilitate various chemical transformations. The chiral nature of the compound allows it to induce enantioselectivity in these reactions, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine, 3-methyl-: Another pyrrolidine derivative with a methyl group instead of a diphenylphosphino group.

    Pyrrolidine, 3-(diphenylphosphino)-1-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.

Uniqueness

Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is unique due to its specific substitution pattern and chiral nature. The presence of both the diphenylphosphino and phenylmethyl groups provides distinct steric and electronic properties that enhance its effectiveness as a ligand in asymmetric catalysis.

This compound’s ability to induce enantioselectivity and form stable complexes with transition metals sets it apart from other pyrrolidine derivatives, making it a valuable tool in both academic research and industrial applications.

Properties

CAS No.

188790-90-1

Molecular Formula

C23H24NP

Molecular Weight

345.4 g/mol

IUPAC Name

[(3R)-1-benzylpyrrolidin-3-yl]-diphenylphosphane

InChI

InChI=1S/C23H24NP/c1-4-10-20(11-5-1)18-24-17-16-23(19-24)25(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2/t23-/m1/s1

InChI Key

UAMPKCGVWVXLJU-HSZRJFAPSA-N

Isomeric SMILES

C1CN(C[C@@H]1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CC1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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